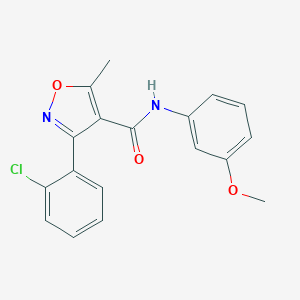
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, a group related to the chlorophenyl moiety of the compound, are known for their moderate toxic effects on both mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols also exhibit a strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).
Material Science Applications
In material science, particularly in the development of plastic scintillators, the use of oxazole derivatives has been explored. Oxazoles, when used as luminescent dyes in plastic scintillators based on polymethyl methacrylate, do not alter the scintillation efficiency, optical transparency, or stability to thermal, light, and radiation damage. This application underscores the potential of oxazole derivatives in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).
Pharmacological Research
The pharmacological exploration of oxazole derivatives has demonstrated their significance in drug discovery, bioconjugation, and material science. The diverse applications of 1,2,3-triazoles, a scaffold related to oxazoles, in medicinal chemistry highlight the broad potential of these compounds in developing new therapeutic agents (Kaushik et al., 2019). Additionally, 4-phosphorylated derivatives of 1,3-azoles (which include oxazoles) have shown various biological activities, indicating the potential for developing drugs with reduced toxicity and enhanced efficacy (Abdurakhmanova et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages (tams) in pancreatic ductal adenocarcinoma (pdac) . The AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
It can be inferred from similar compounds that the activation of ahr in tams can lead to an inflammatory phenotype .
Biochemical Pathways
Similar compounds have been shown to influence the tryptophan metabolism pathway . The activation of AhR in TAMs can lead to changes in this pathway, affecting the immune response .
Result of Action
Similar compounds have been shown to reduce pdac growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .
Action Environment
It has been found that the removal of dietary tryptophan can reduce tam ahr activity and promote intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Providing dietary indoles can block this effect .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXKUZLELFGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)
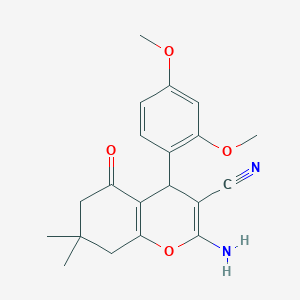
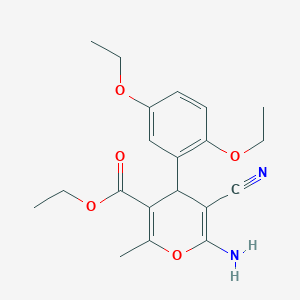
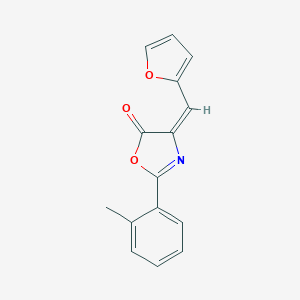
![Acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester](/img/structure/B404737.png)
![Isobutyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B404739.png)
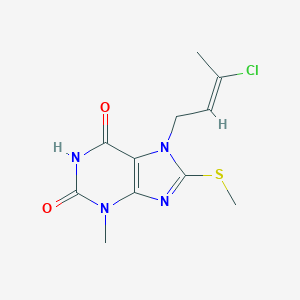
![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B404742.png)
![2,3-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]-1H-indole](/img/structure/B404745.png)
![Methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404750.png)
![ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate](/img/structure/B404751.png)
![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)
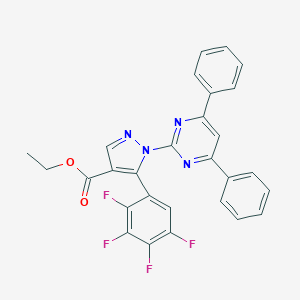
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)
